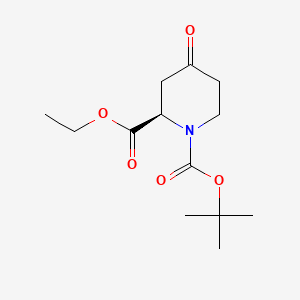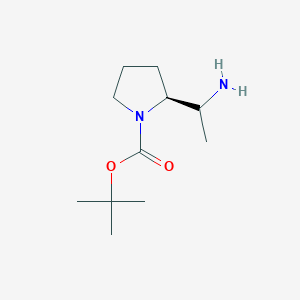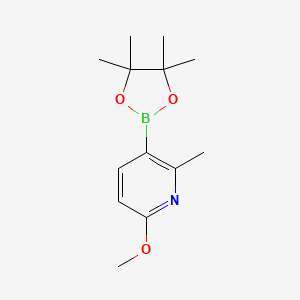![molecular formula C16H24N2O B1403308 4-[(2,2,6,6-Tetramethylpiperidin-1-yl)carbonyl]aniline CAS No. 213414-49-4](/img/structure/B1403308.png)
4-[(2,2,6,6-Tetramethylpiperidin-1-yl)carbonyl]aniline
Übersicht
Beschreibung
4-[(2,2,6,6-Tetramethylpiperidin-1-yl)carbonyl]aniline , also known by its chemical formula C9H19N , is an organic compound belonging to the amine class. It appears as a colorless liquid with a distinct amine-like odor . This compound serves as a hindered base in chemistry, and its derivatives play a crucial role as hindered amine light stabilizers . Additionally, it serves as a precursor for other strong bases, such as lithium tetramethylpiperidide and the radical species TEMPO .
Synthesis Analysis
Several synthetic routes for This compound have been reported. One common method involves the conjugate addition reaction of ammonia to phorone , resulting in an intermediate called triacetone amine . Subsequently, a Wolff-Kishner reaction reduces the triacetone amine to yield the desired compound .
Molecular Structure Analysis
The molecular formula of This compound is C9H19N . It consists of a piperidine ring with four tert-butyl groups (2,2,6,6-tetramethyl substitution) and an aniline functional group. The compound’s structure contributes to its unique properties and reactivity .
Chemical Reactions Analysis
While direct applications of This compound are limited, its derivatives find use as stabilizers in various chemical processes. These derivatives enhance the stability of polymers, plastics, and other materials by inhibiting degradation caused by light exposure .
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Properties
4-[(2,2,6,6-Tetramethylpiperidin-1-yl)carbonyl]aniline and its derivatives have been extensively studied for their applications in polymer synthesis and properties enhancement. A notable example is the synthesis of novel nitroxide radical polymer-containing conductive polyaniline, which has shown improved charge migration along the polymer backbone and enhanced electrochemical properties, making it a potential candidate for organic cathode applications (Xu et al., 2016).
Oxidation Reactions
These compounds have been utilized in oxidation reactions. For instance, they have been involved in the oxidation of polymeric terminal diols with iron(III) or copper(II) salts, demonstrating their capability to mediate redox reactions and their potential in synthesizing polymers containing carbonyl moieties (Yoshida et al., 1992).
Electroluminescence Applications
Compounds related to this compound have been studied for electroluminescence applications. For example, N,N-Di(6-phenylpyridin-2-yl)aniline derivatives have been used to produce highly luminescent tetradentate bis-cyclometalated platinum complexes, which have shown potential in organic light-emitting diode (OLED) applications (Vezzu et al., 2010).
Suppression and Control in Polymer Crosslinking
Additionally, derivatives of this compound, such as TEMPO (2,2,6,6-tetramethylpiperidinyl-oxy) and its variants, have been used for scorch suppression, cure control, and functionalization in the crosslinking of polyethylene. This demonstrates their utility in enhancing the performance and stability of polymeric materials (Chaudhary et al., 2007).
Novel Material Synthesis
The versatility of these compounds extends to the synthesis of novel materials. For instance, 4-azidoaniline-based electropolymers have been explored as a building block for functionalization of conductive surfaces, showing the diverse applications of these compounds in material science (Coates et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-aminophenyl)-(2,2,6,6-tetramethylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-15(2)10-5-11-16(3,4)18(15)14(19)12-6-8-13(17)9-7-12/h6-9H,5,10-11,17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKQECVEQDUPEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(N1C(=O)C2=CC=C(C=C2)N)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201190620 | |
| Record name | (4-Aminophenyl)(2,2,6,6-tetramethyl-1-piperidinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201190620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213414-49-4 | |
| Record name | (4-Aminophenyl)(2,2,6,6-tetramethyl-1-piperidinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213414-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Aminophenyl)(2,2,6,6-tetramethyl-1-piperidinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201190620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(4-trifluoromethoxybenzyl)-1H-pyrazole](/img/structure/B1403238.png)

![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B1403244.png)




